molecular formula C6H9NO3 B057602 Methyl 5-oxopyrrolidine-3-carboxylate CAS No. 35309-35-4

Methyl 5-oxopyrrolidine-3-carboxylate

Cat. No. B057602
Key on ui cas rn: 35309-35-4
M. Wt: 143.14 g/mol
InChI Key: FJRTVLWHONLTLA-UHFFFAOYSA-N
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Patent
US06297383B1

Procedure details

Equimolar amounts of N-allyl, N-methyl, propylene diamine prepared as described above and Dimethyl Itaconate are charged to a reaction vessel and heated slowly with agitation to 130°-150° C. After the exotherm subsides, the reaction mixture is maintained at 140° C. for 3 hours. The reaction product 1-(N-allyl, N-methyl aminopropyl)-4-carbomethoxy pyrrolidone is isolated by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N)C([NH2:4])C.[C:6]([O:15][CH3:16])(=[O:14])[C:7]([CH2:9][C:10](OC)=[O:11])=[CH2:8]>>[C:6]([CH:7]1[CH2:8][NH:4][C:10](=[O:11])[CH2:9]1)([O:15][CH3:16])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)CC(=O)OC)(=O)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are charged to a reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
heated slowly with agitation to 130°-150° C

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)C1CC(NC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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